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Compound of Interest

Compound Name: N-Methyl-N-phenylbenzamide

Cat. No.: B159178

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-N-phenylbenzamide
Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-
activity relationship (SAR) of N-Methyl-N-phenylbenzamide derivatives is pivotal for the
rational design of novel therapeutic agents. This guide provides a comparative analysis of
these derivatives across various biological targets, supported by experimental data.

Anticancer Activity: Topoisomerase I/ll Inhibition

N-phenylbenzamide derivatives linked to an acridine scaffold have been investigated as potent
anticancer agents that function by inhibiting topoisomerase | and Il, enzymes crucial for DNA
replication and transcription. This inhibition leads to DNA damage and ultimately induces
apoptosis in cancer cells.[1]

A study on N-phenylbenzamide-4-methylamine acridine derivatives revealed that substitutions
on the phenyl ring significantly influence their antiproliferative activity.[1]

Table 1: Antiproliferative Activity of N-phenylbenzamide-4-methylamine Acridine Derivatives[1]
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CCRF-CEM

Compound R Groups K562 ICso (UM) ICs0 (M) U937 ICso (UM)
9b 2-Cl, 6-ClI >10 0.82 0.33
9c 2-CHs >10 0.91 >10
od 4-CHs >10 0.88 0.23

Experimental Protocols

Antiproliferative Assay: The antiproliferative activity of the synthesized compounds was
evaluated against human cancer cell lines (K562, CCRF-CEM, and U937) using the MTT
assay. Cells were seeded in 96-well plates and treated with various concentrations of the
compounds for a specified period. The absorbance was then measured to determine cell
viability and calculate the ICso values.

Topoisomerase I/l Inhibition Assay: The inhibitory effect of the compounds on topoisomerase |
and Il was determined using a DNA relaxation assay. The conversion of supercoiled DNAto its
relaxed form by the enzymes in the presence and absence of the test compounds was
analyzed by agarose gel electrophoresis.

Signaling Pathway
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Caption: Inhibition of Topoisomerase I/ll by N-phenylbenzamide derivatives.
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Antiviral Activity: Enterovirus 71 Inhibition

N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against
Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. The SAR studies
indicate that the substituent on the benzamide and phenyl rings plays a crucial role in their
antiviral potency.[2][3]

Specifically, the presence of an amino group at the C-3 position of the benzamide ring and a
bromine atom at the C-4 position of the N-phenyl ring was found to be beneficial for anti-EV71
activity.[3]

Table 2: Anti-EV71 Activity of N-phenylbenzamide Derivatives|[3]

R1 R2 (N- .
. Selectivity
Compound (Benzamide phenyl ICs0 (M) TCso (M)
. . Index (SI)
Ring) Ring)
57+£0.8-12
le 3-NH2 4-Br 620+ 0.0 >51.7
+1.2
Pirodavir
31+2.2
(Control)

Experimental Protocols

Antiviral Activity Assay: The anti-EV71 activity was determined by observing the cytopathic
effect (CPE) in Vero cells. Cells were infected with EV71 and treated with different
concentrations of the compounds. The concentration that inhibited 50% of the viral CPE was
determined as the ICso.

Cytotoxicity Assay: The cytotoxicity of the compounds on Vero cells was evaluated using the
MTT assay to determine the 50% cytotoxic concentration (TCso). The selectivity index (SI) was
calculated as the ratio of TCso to ICso.[2]

Experimental Workflow
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Caption: Workflow for determining the anti-EV71 activity.

Antischistosomal Activity

N-phenylbenzamide derivatives have shown promising activity against Schistosoma mansoni, a
parasitic flatworm causing schistosomiasis. SAR studies have highlighted that electron-
withdrawing substituents on the benzamide ring enhance the antischistosomal potency.[4][5]

The introduction of dichloro substituents at the meta and para positions of the benzamide ring
resulted in a compound with nanomolar activity.[5]

Table 3: Antischistosomal Activity of N-phenylbenzamide Derivatives|[5]

Substituents

. WormAssay HEK 293 CCso Selectivity
Compound on Benzamide
. ECso (UM) (M) Index (SI)
Ring
1 Unsubstituted >10 >20 -
9 3,4-diCl 0.08 9.8+1.6 123
11 4-Cl 1.10 11.1+£0.2 10.1

Experimental Protocols

In Vitro Worm Motility Assay (WormAssay): Adult S. mansoni worms were cultured in vitro and
exposed to different concentrations of the test compounds. The motility of the worms was
monitored over time, and the concentration that caused a 50% reduction in motility (ECso) was
determined.[5]

Mammalian Cell Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against
human embryonic kidney (HEK 293) cells using a standard viability assay to determine the
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50% cytotoxic concentration (CCso).[5] The selectivity index is calculated as the ratio of CCso to
ECso.[5]

Muscarinic Acetylcholine Receptor (M1) Antagonism

Derivatives of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide have been identified as selective
antagonists of the M1 muscarinic acetylcholine receptor, a potential target for the treatment of
neurological disorders. The SAR in this series was found to be relatively shallow, with subtle
changes in the alkyl and benzamide moieties leading to variations in activity.[6][7]

An N-propyl congener with a 3,5-dichlorobenzamide moiety displayed the most reasonable

activity and selectivity.[6]

Table 4: M1 Antagonist Activity of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Derivatives[6]

Alkyl Group Benzamide M3, M5 ICso
Compound . M1 ICso (UM)
(R) Moiety (M)
6 H Benzamide 5.0 >30
3,5-
11i n-Propyl dichlorobenzami 3.7 >10
de

Experimental Protocols

M1 Functional Screen: The antagonist activity of the compounds at the M1 receptor was
determined using a functional assay that measures the inhibition of a specific signaling
pathway upon receptor activation. Compounds were screened at a single concentration to
identify active compounds, followed by full concentration-response curves to determine ICso
values.[6]

This comparative guide illustrates the diverse therapeutic potential of N-Methyl-N-
phenylbenzamide derivatives. The structure-activity relationships highlighted herein provide a
valuable framework for the design and optimization of new drug candidates targeting a range of
diseases. Further exploration of the chemical space around this scaffold is warranted to unlock

its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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